Ropivacaine N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

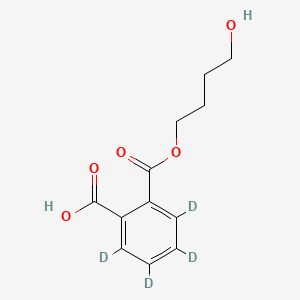

Ropivacaine N-Oxide is a derivative of ropivacaine, an amide-type local anesthetic commonly used for regional anesthesia and pain management. This compound is of interest due to its potential pharmacological properties and its role in scientific research.

Aplicaciones Científicas De Investigación

Ropivacaine N-Oxide has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of N-oxide derivatives in various chemical reactions.

Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.

Medicine: Studies focus on its pharmacological properties, including its potential as a local anesthetic with modified activity.

Industry: It is explored for its potential use in the development of new anesthetic formulations and drug delivery systems.

Mecanismo De Acción

Target of Action

Ropivacaine N-Oxide, also known as Ropivacaine, is an amide-type local anesthetic . Its primary targets are the sodium and potassium ion channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses .

Mode of Action

Ropivacaine interacts with its targets by blocking the sodium and potassium ion channels in the dorsal horn of the spinal cord . This interaction increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This blockage of nerve impulses leads to a loss of sensation, providing local or regional anesthesia .

Biochemical Pathways

Ropivacaine affects several biochemical pathways. It has been found to inhibit the AKT1/GGT1/NF-κB signaling pathway, which plays a significant role in cell proliferation and survival . By inhibiting this pathway, Ropivacaine can attenuate the stemness of breast cancer cells . Additionally, Ropivacaine has been shown to induce apoptosis by up-regulating the cleaved caspase 3 and 9, and it also causes cell arrest via inhibiting the expression of cyclins B2, D1, and E .

Pharmacokinetics

Ropivacaine undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The plasma half-life of Ropivacaine is approximately 111 minutes , and the clearance rate is 10.3 liters per minute . The pharmacokinetics of Ropivacaine shows that it is slowly released from the Ropivacaine oil delivery depot (RODD), leading to a bimodal profile of ropivacaine concentration-time in plasma .

Result of Action

The action of Ropivacaine results in the blockage of nerve impulses, leading to a loss of sensation and providing local or regional anesthesia . This makes it useful for surgical procedures and the short-term management of acute pain . In addition, Ropivacaine has been shown to have anti-tumor effects in various cancer types . It can suppress the stem cells-like properties of breast cancer cells both in vitro and in vivo .

Action Environment

The action, efficacy, and stability of Ropivacaine can be influenced by various environmental factors. Furthermore, the use of additives can prolong the duration of analgesia . The safety, pharmacokinetics, and preliminary pharmacodynamics of Ropivacaine have been studied in subcutaneous injection among healthy subjects , showing that it is safe and all adverse events were no more severe than grade II

Direcciones Futuras

Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . Its anticancer potency was mediated by multiple mechanisms, such as modulating sodium channel, inducing mitochondria-associated apoptosis, cell cycle arrest, inhibiting autophagy, and/or regulating other key players in cancer cells . Further studies are needed to reveal its full applications and the exact targets .

Análisis Bioquímico

Biochemical Properties

Ropivacaine N-Oxide, like its parent compound Ropivacaine, is likely to interact with various enzymes, proteins, and other biomolecules. Ropivacaine is known to interact with sodium channels, inhibiting sodium ion influx in nerve fibers This interaction is crucial for its role as a local anesthetic

Cellular Effects

Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . It exerts its anticancer potency by modulating sodium channels, inducing mitochondria-associated apoptosis, cell cycle arrest, inhibiting autophagy, and/or regulating other key players in cancer cells

Molecular Mechanism

The molecular mechanism of Ropivacaine involves blocking the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This compound, being a derivative of Ropivacaine, might share similar mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on Ropivacaine have shown that it has a slow-release profile . This suggests that this compound might also exhibit a slow-release profile, providing a prolonged duration of action.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Ropivacaine have shown that it provides comparable post-operative analgesia in dogs after ovariohysterectomy for 6 hours

Metabolic Pathways

Ropivacaine is metabolized primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ropivacaine N-Oxide typically involves the oxidation of ropivacaine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a specific temperature to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

Reduction: It can be reduced back to ropivacaine under specific conditions using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, controlled temperature.

Reduction: Sodium borohydride, methanol, room temperature.

Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products Formed:

Oxidation: Higher oxidized derivatives of ropivacaine.

Reduction: Ropivacaine.

Substitution: Derivatives with different functional groups replacing the N-oxide.

Comparación Con Compuestos Similares

Ropivacaine: The parent compound, widely used as a local anesthetic.

Bupivacaine: Another amide-type local anesthetic with similar uses but different pharmacokinetic properties.

Lidocaine: A commonly used local anesthetic with a shorter duration of action compared to ropivacaine.

Uniqueness of Ropivacaine N-Oxide: this compound is unique due to the presence of the N-oxide group, which may confer different pharmacological properties and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ropivacaine N-Oxide can be achieved through the oxidation of Ropivacaine using a suitable oxidizing agent.", "Starting Materials": [ "Ropivacaine", "Oxidizing agent", "Solvent" ], "Reaction": [ "Dissolve Ropivacaine in the solvent", "Add the oxidizing agent to the solution", "Stir the mixture at a suitable temperature and for a suitable time", "Isolate the product by filtration or extraction", "Purify the product using suitable techniques such as recrystallization or chromatography" ] } | |

Número CAS |

1391053-59-0 |

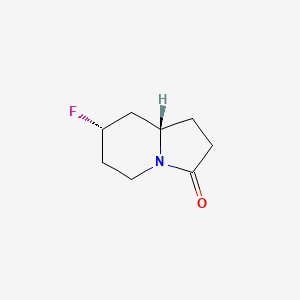

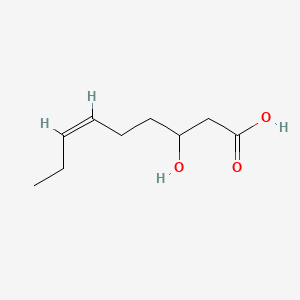

Fórmula molecular |

C17H26N2O2 |

Peso molecular |

290.407 |

Nombre IUPAC |

(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1 |

Clave InChI |

RVWGBWHPDXEKHY-FUKCDUGKSA-N |

SMILES |

CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |

Sinónimos |

(2S)-N-(2,6-Dimethylphenyl)-1-oxido-1-propyl-2-piperidinecarboxamide; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)